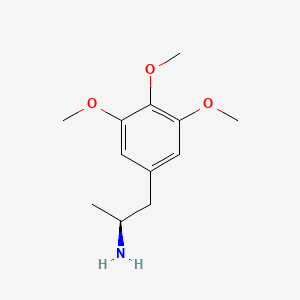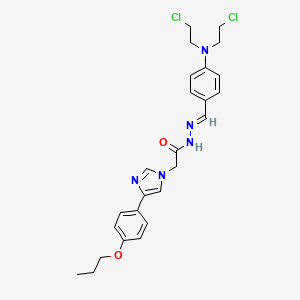
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a propoxyphenyl group, and a bis(2-chloroethyl)amino group.
準備方法
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves multiple steps. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the acetic acid group. The propoxyphenyl group is then attached, and finally, the bis(2-chloroethyl)amino group is introduced through a series of reactions involving chlorination and amination. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
化学反応の分析
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
科学的研究の応用
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer due to its bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity .
類似化合物との比較
1H-Imidazole-1-acetic acid, 4-(4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can be compared with similar compounds such as:
1H-Imidazole-1-acetic acid, 4-(3-nitro-4-propoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: Similar structure but with a nitro group instead of a propoxyphenyl group.
1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: Similar structure but with a methoxy group instead of a propoxyphenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
93637-64-0 |
|---|---|
分子式 |
C25H29Cl2N5O2 |
分子量 |
502.4 g/mol |
IUPAC名 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-propoxyphenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C25H29Cl2N5O2/c1-2-15-34-23-9-5-21(6-10-23)24-17-31(19-28-24)18-25(33)30-29-16-20-3-7-22(8-4-20)32(13-11-26)14-12-27/h3-10,16-17,19H,2,11-15,18H2,1H3,(H,30,33)/b29-16+ |
InChIキー |
VSMNHDKEAPANGP-MUFRIFMGSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


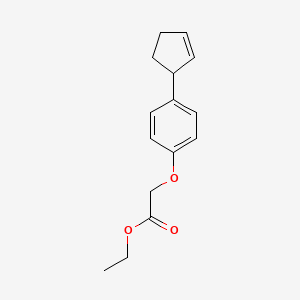
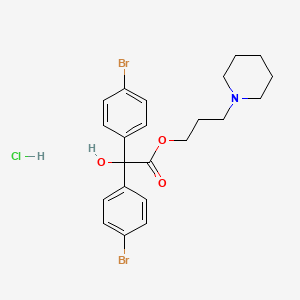

![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

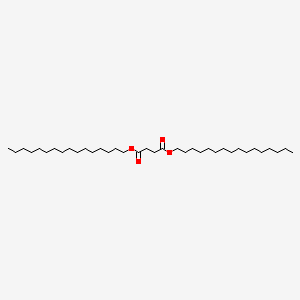
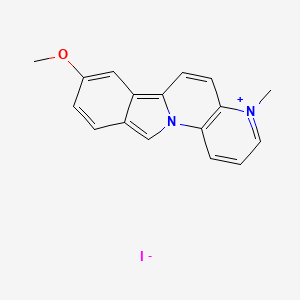
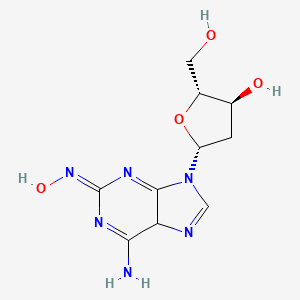
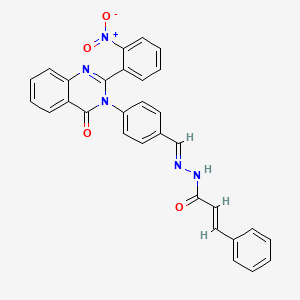

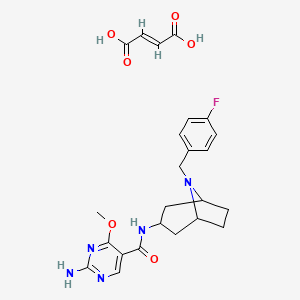

![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
